molecular formula C14H17NO B15210711 2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-phenylethanone

2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-phenylethanone

Cat. No.: B15210711
M. Wt: 215.29 g/mol
InChI Key: OONGZFFOLXGBLR-WQLSENKSSA-N
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Description

2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-phenylethanone is a versatile organic compound known for its unique structure and reactivity. It is often used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-phenylethanone typically involves the reaction of 4,4-dimethylpyrrolidine with a suitable phenylacetylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-phenylethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-phenylethanone involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, modulating biochemical pathways. The compound’s structure allows it to bind to active sites of proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,4-Dimethylpyrrolidin-2-ylidene)-1H-indene-1,3(2H)-dione
  • 4-{3-[(2Z)-4,4-dimethylpyrrolidin-2-ylidene]-2-oxopropoxy}benzoic acid

Uniqueness

Compared to similar compounds, 2-(4,4-Dimethylpyrrolidin-2-ylidene)-1-phenylethanone stands out due to its unique reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable tool in organic synthesis .

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

(2Z)-2-(4,4-dimethylpyrrolidin-2-ylidene)-1-phenylethanone

InChI

InChI=1S/C14H17NO/c1-14(2)9-12(15-10-14)8-13(16)11-6-4-3-5-7-11/h3-8,15H,9-10H2,1-2H3/b12-8-

InChI Key

OONGZFFOLXGBLR-WQLSENKSSA-N

Isomeric SMILES

CC1(C/C(=C/C(=O)C2=CC=CC=C2)/NC1)C

Canonical SMILES

CC1(CC(=CC(=O)C2=CC=CC=C2)NC1)C

Origin of Product

United States

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